6-(2-Nitrovinyl)-1,4-benzodioxan
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Overview
Description
6-(2-Nitrovinyl)-1,4-benzodioxan (NVBD) is a small organic molecule that has been the subject of considerable research interest in the scientific community. NVBD has been studied for its potential applications in the synthesis of a variety of compounds, as well as its potential use as a drug or therapeutic agent.
Scientific Research Applications
Synthesis and Bioactivity
Bacterial Biofilm Inhibition : New derivatives synthesized from 1,4-benzodioxane-6-amine have shown inhibitory action against bacterial biofilms formed by Escherichia coli and Bacillus subtilis, displaying modest cytotoxicity, which could be relevant in developing treatments against bacterial infections (Abbasi et al., 2020).
Anticancer Activity : Molecular docking and quantum chemical computational studies of 6-nitro-2,3-dihydro-1,4-benzodioxine revealed potential anti-cancer properties through hydrolase inhibition activity, indicating its application in designing anticancer agents (Shafi et al., 2020).
Insecticidal Activity : Synthesis of benzoheterocyclic analogues, including compounds based on 1,4-benzodioxane structures, demonstrated significant insecticidal activities, offering a basis for developing new pesticides (Sawada et al., 2003).
Chemical Synthesis and Material Science
Organocatalytic Reactions : The compound was used in organocatalytic domino reactions to synthesize tetrahydro-6H-benzo[c]chromenes, demonstrating the control of five stereocenters in a quadruple-cascade reaction, showcasing its role in advanced organic synthesis techniques (Kotame et al., 2009).
Photophysical Properties : Diarylethene derivatives incorporating nitronyl nitroxides showed a photoswitchable intramolecular magnetic interaction, underlining the potential of such compounds in developing molecular electronic devices or spintronics (Matsuda and Irie, 2000).
Safety and Hazards
Future Directions
Research on similar compounds suggests potential future directions for “6-(2-Nitrovinyl)-1,4-benzodioxan”. For instance, cocrystal engineering has been used to improve the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients derived from traditional Chinese medicine .
Mechanism of Action
Target of Action
The primary target of 6-(2-Nitrovinyl)-1,4-benzodioxan, also known as Furvina, is the 30S ribosomal protein . This protein plays a crucial role in the process of protein synthesis within the cell .
Mode of Action
Furvina interacts with its target by acting as an antagonist . It binds to the P-decoding site of the 30S ribosomal subunit, thereby blocking the initiation of translation . This interaction and the resulting changes lead to the inhibition of protein synthesis, which is vital for the growth and survival of the cell .
Biochemical Pathways
This disruption can affect various downstream effects, including cell growth, division, and survival .
Result of Action
The molecular and cellular effects of Furvina’s action primarily involve the inhibition of protein synthesis. By blocking the initiation of translation, Furvina prevents the cell from producing necessary proteins, which can lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Furvina. For instance, temperature has been found to significantly affect Furvina’s stability, with the compound showing a tendency to gradually decrease its performance by increasing exposure time . This understanding of Furvina’s thermal stability can help in proposing potential applications in the pharmaceutical industry .
Properties
IUPAC Name |
6-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQOWPIWGFTIAM-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.